molecular formula C8H19NO B14786824 5-Amino-6-methylheptan-3-ol

5-Amino-6-methylheptan-3-ol

Cat. No.: B14786824
M. Wt: 145.24 g/mol
InChI Key: FFLAQPQLAQIDGP-UHFFFAOYSA-N
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Description

5-Amino-6-methylheptan-3-ol is an organic compound with the molecular formula C8H19NO. It is a secondary alcohol with an amino group and a methyl group attached to the heptane chain. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-6-methylheptan-3-ol can be synthesized through several methods. One common approach involves the hydrogenation of ethyl-isoamylketone. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation reactors where ethyl-isoamylketone is subjected to hydrogenation in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-methylheptan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

5-Amino-6-methylheptan-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-6-methylheptan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3-heptanol: A secondary alcohol with a similar structure but without the amino group.

    4-Methylheptan-3-ol: Another secondary alcohol with a different position of the methyl group.

Uniqueness

5-Amino-6-methylheptan-3-ol is unique due to the presence of both an amino group and a hydroxyl group on the heptane chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

5-amino-6-methylheptan-3-ol

InChI

InChI=1S/C8H19NO/c1-4-7(10)5-8(9)6(2)3/h6-8,10H,4-5,9H2,1-3H3

InChI Key

FFLAQPQLAQIDGP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C(C)C)N)O

Origin of Product

United States

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